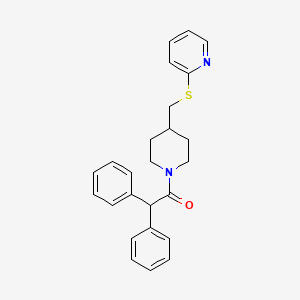
2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of such compounds often involves catalyst-free methods, utilizing easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The piperidine ring is a key component, and the compound also features a pyridin-2-ylthio group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, due to the presence of multiple reactive groups. The synthesis of such compounds often involves reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Anticancer Applications
Piperidine derivatives, such as our compound, are being utilized as anticancer agents . They can inhibit the growth of cancer cells and have potential applications in cancer treatment.
Antiviral Applications
The piperidine nucleus is also used in the development of antiviral drugs . These drugs can prevent the replication of viruses within host cells and are crucial in the treatment of viral diseases.
Antimalarial Applications
Piperidine derivatives have shown potential as antimalarial agents . They can inhibit the life cycle of malaria parasites and could be used in the development of new antimalarial drugs.
Antimicrobial and Antifungal Applications
The compound can also be used in the development of antimicrobial and antifungal drugs . These drugs can inhibit the growth of or destroy microorganisms and fungi, preventing or treating infections.
Antihypertension Applications
Piperidine derivatives are being utilized as antihypertensive agents . They can help lower blood pressure and could be used in the treatment of hypertension.
Analgesic and Anti-inflammatory Applications
The compound has potential applications as an analgesic and anti-inflammatory agent . It can help relieve pain and reduce inflammation, which are common symptoms in various diseases.
Anti-Alzheimer Applications
Piperidine derivatives are being utilized in the development of drugs for Alzheimer’s disease . They can potentially slow the progression of Alzheimer’s by affecting certain processes in the brain.
Antipsychotic Applications
Lastly, the compound can be used in the development of antipsychotic drugs . These drugs can help manage psychosis, including delusions, hallucinations, and disordered thought.
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2,2-diphenyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c28-25(24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-17-14-20(15-18-27)19-29-23-13-7-8-16-26-23/h1-13,16,20,24H,14-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPENDCRBJHXKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

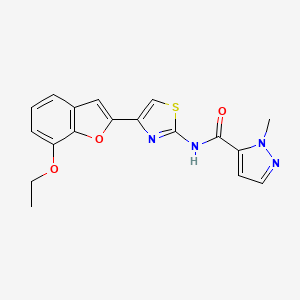
![N-[2-(4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B2558755.png)
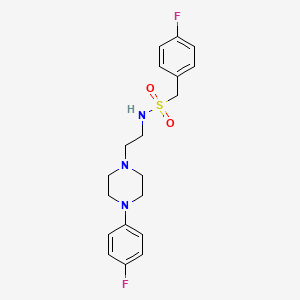
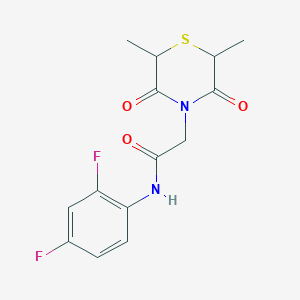
![N-(4-bromo-2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2558761.png)
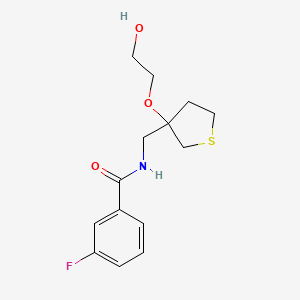
![[4-(3-Fluorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2558763.png)
![4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2558764.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558765.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558768.png)
![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2558769.png)
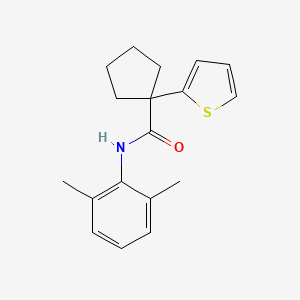
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methylamine](/img/structure/B2558772.png)